molecular formula C13H12ClN3O3S B4539733 ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE

ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE

Cat. No.: B4539733
M. Wt: 325.77 g/mol
InChI Key: QFMOHJFXVMEAAY-UHFFFAOYSA-N
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Description

ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-chlorophenylmethyl group.

Properties

IUPAC Name

ethyl 2-[[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c1-2-20-12(19)11(18)15-13-17-16-10(21-13)7-8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMOHJFXVMEAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazide and carboxylic acids under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through nucleophilic substitution reactions using 4-chlorobenzyl chloride and a suitable nucleophile.

    Formation of the Carbamoyl Formate Moiety: The ethyl carbamoyl formate moiety can be introduced by reacting the intermediate compound with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE undergoes various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Heterocyclic Core Modifications
  • 1,3,4-Thiadiazole vs. 1,2,3-Thiadiazole: The target compound’s 1,3,4-thiadiazole core differs from 1,2,3-thiadiazole isomers (e.g., 2-CHLOROETHYL N-(4-METHYL-1,2,3-THIADIAZOL-5-YL)CARBAMATE ).
  • Thiadiazole vs. Isoxazole: ETHYL 5-[(4-CHLORO-2-FORMYLPHENOXY)METHYL]-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLATE replaces thiadiazole with isoxazole. The oxygen atom in isoxazole increases electron density, altering solubility and hydrogen-bonding capacity, whereas sulfur in thiadiazole enhances lipophilicity and metabolic resistance.
(b) Substituent Analysis
  • 4-Chlorophenylmethyl Group: Common in agrochemicals (e.g., metconazole intermediates ), this group enhances lipophilicity and oxidative stability. Comparatively, ETHYL 5-((1-(5-METHYL-1-PHENYL-1H-1,2,3-TRIAZOL-4-YL)-ETHYLIDENE)HYDRAZONO)-4-PHENYL-4,5-DIHYDRO-1,3,4-THIADIAZOLE-2-CARBOXYLATE (9b) uses a triazole-linked substituent, introducing additional hydrogen-bonding sites but reducing steric bulk.
  • Ester Functionalization :
    The ethyl formate ester in the target compound contrasts with the chloroethyl carbamate in 2-CHLOROETHYL N-(4-METHYL-1,2,3-THIADIAZOL-5-YL)CARBAMATE . Ethyl esters generally offer better hydrolytic stability and slower metabolism than chloroethyl groups, which may confer alkylating properties.

Table 1: Comparative Analysis of Key Parameters
Compound Name Molecular Weight Heterocycle Key Substituents Potential Applications
Target Compound ~323.8* 1,3,4-Thiadiazole 4-Chlorophenylmethyl, ethyl formate Agrochemical intermediates
Ethyl 5-[(4-Chloro-2-formylphenoxy)methyl]-4,5-dihydro-3-isoxazolecarboxylate ~327.7 Isoxazole 4-Chloro-2-formylphenoxy, ethyl carboxylate Pharmaceutical synthesis
2-Chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate 221.66 1,2,3-Thiadiazole 4-Methyl, chloroethyl carbamate Reactive intermediates
Compound 9b ~452.5* 1,3,4-Thiadiazole Triazole-hydrazono, phenyl, ethyl carboxylate Antimicrobial research

*Calculated based on structural formula.

Key Observations:
  • Lipophilicity : The target compound’s 4-chlorophenylmethyl and ethyl formate groups enhance lipophilicity, favoring membrane penetration in agrochemical contexts .
  • Metabolic Stability : Thiadiazole cores generally resist oxidation better than isoxazoles, as seen in fungicide intermediates .
  • Bioactivity : Triazole-containing analogs (e.g., 9b ) may exhibit broader antimicrobial activity due to additional heterocyclic interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE
Reactant of Route 2
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ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE

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